7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with pyrazine-2,3-dicarboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, NaBH4, hydrogen gas.
Substitution: NaH, LDA, various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. The compound can interfere with signaling pathways, such as the c-Met/VEGFR-2 pathway, which is crucial in cancer cell proliferation and angiogenesis .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: A core structure with various derivatives showing different biological activities.
Benzylpyrazine: Shares the benzyl group but differs in the heterocyclic framework.
Triazolopyrimidine: Another triazole-fused heterocycle with distinct properties
Uniqueness: 7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate multiple targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H10N4O2 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
7-benzyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C12H10N4O2/c17-11-10-13-14-12(18)16(10)7-6-15(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,18) |
InChI Key |
WVTVWNXUTJPESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN3C(=NNC3=O)C2=O |
Origin of Product |
United States |
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